3-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
Description
3-Propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a tetrahydropyrido-pyrazine derivative featuring a propyl substituent at the 3-position of the fused bicyclic scaffold. This compound belongs to a broader class of nitrogen-containing heterocycles, which are widely explored in medicinal chemistry due to their versatility in interacting with biological targets.
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
3-propyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C10H15N3/c1-2-4-8-7-12-9-5-3-6-11-10(9)13-8/h3,5-6,8,12H,2,4,7H2,1H3,(H,11,13) |
InChI Key |
SQAPALLYIQOTTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CNC2=C(N1)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the transition-metal-free strategy described for the preparation of pyrrolo[1,2-a]pyrazines can be adapted for this compound . This involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Chemical Reactions Analysis
3-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine has a wide range of scientific research applications. It is used in the development of fluorescent materials for high photoluminescence quantum efficiency and simple molecular structures in multicolor display applications .
Mechanism of Action
The mechanism of action of 3-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. While the exact mechanisms are not fully understood, it is believed to exert its effects through the inhibition of certain enzymes and pathways involved in various biological processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrido[2,3-b]Pyrazine Core
The biological and physicochemical properties of pyrido-pyrazine derivatives are highly sensitive to substituent type, position, and size. Key analogs are compared below:
Table 1: Structural and Functional Comparison of Pyrido[2,3-b]Pyrazine Derivatives
*Calculated based on formula C10H15N3.
Key Observations:
- Halogenated Derivatives: The 6-chloro analog () and 8-iodo derivative () highlight the role of halogens in facilitating cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for further functionalization. The 8-iodo compound exhibited antiproliferative activity (~64% growth inhibition in A2058 melanoma cells at 10<sup>−5</sup> M) .
- Positional Isomerism: Substitution at the 2-position (2-methyl, ) versus 3-position (3-methyl/propyl) may influence binding interactions. For example, in thieno[2,3-b]pyrazine derivatives (), substituent positions drastically affected anticancer activity (e.g., GI50 values varied by >10-fold).
Comparison with Pyrido[3,4-b]Pyrazine Isomers
Pyrido[3,4-b]pyrazine isomers differ in ring fusion positions, altering electronic properties and binding modes:
Functional Group Modifications
- Pyrazinedione Derivatives : Replacement of the propyl group with a dione moiety (e.g., 2,3(1H,4H)-pyrido[2,3-b]pyrazinedione) converts the scaffold into an AMPA receptor antagonist. The 7-nitro-6-imidazolyl derivative showed competitive binding (Ki = 0.18 µM for AMPA receptors), highlighting the impact of electron-withdrawing groups .
- Fluorinated Analogs : Tetrafluoropyridine-derived tetrahydropyrido[2,3-b]pyrazines () demonstrate enhanced metabolic stability and polyfunctionality, enabling diverse derivatization via nucleophilic aromatic substitution.
Kinase Inhibition
Pyrido-pyrazine scaffolds are prominent in kinase inhibitor development:
- The 5H-pyrrolo[2,3-b]pyrazine core (structurally related to pyrido-pyrazines) showed inhibitory activity against FGFR1, ATR, and JAK3 kinases .
- Substitution patterns (e.g., sulfonyl or imidazoly groups) in pyrido-pyrazines influence hinge-region binding in kinases like FGFR1, as seen in X-ray crystallography studies .
Antiproliferative Activity
- 8-Substituted pyrido[2,3-b]pyrazines (e.g., 8-benzylamino or hydrazone derivatives) demonstrated moderate to potent antiproliferative effects in melanoma cells, with growth inhibition up to 64% at 10<sup>−5</sup> M .
Biological Activity
3-Propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a heterocyclic compound belonging to the pyridopyrazine family. Its unique structural characteristics contribute to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 177.25 g/mol. The compound features a fused pyridine and pyrazine ring system that enhances its reactivity and biological potential .
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antiviral Activity : Recent studies have shown that derivatives of pyrido[2,3-b]pyrazines can inhibit human cytomegalovirus (HCMV) polymerase effectively. Some compounds in this class demonstrated an effective concentration (EC50) of less than 1 µM against HCMV, indicating strong antiviral potential .
- Antimicrobial Properties : Compounds similar to this compound have shown notable antimicrobial activity against various bacteria and fungi. For instance, certain derivatives were effective against E. coli and S. aureus with minimal inhibitory concentrations (MICs) in the low µg/mL range .
- Herbicidal Activity : Pyrido[2,3-b]pyrazines have also been identified as effective herbicides. The structural characteristics of these compounds contribute to their growth-inhibiting properties in plants .
Antiviral Activity Against HCMV
A study focused on optimizing non-nucleoside inhibitors targeting HCMV polymerase highlighted the efficacy of pyrido[2,3-b]pyrazine derivatives. One lead compound exhibited an EC50 of 0.33 µM with improved solubility and minimal cytotoxicity. This suggests a promising avenue for therapeutic development against herpesviruses including HSV-1 and HSV-2 .
Antimicrobial Efficacy
A series of pyridopyrazine derivatives were tested for their antimicrobial properties. The results indicated significant inhibition against a range of pathogens:
| Compound Name | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 5.0 |
| Compound B | S. aureus | 8.0 |
| Compound C | C. albicans | 10.0 |
These findings illustrate the potential for developing new antimicrobial agents based on the pyridopyrazine scaffold .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The presence of functional groups such as carbonyls and amines allows for further derivatization to enhance biological activity or alter physicochemical properties.
Synthetic Pathway Example
A common synthetic route includes:
- Formation of the pyrazine ring via cyclization reactions.
- Introduction of the propyl group through alkylation techniques.
- Functionalization at various positions to optimize biological activity.
Q & A
What synthetic methodologies are effective for preparing 3-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of diaminopyridine derivatives with carbonyl-containing reagents. For example, Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids in polar solvents like DME-H₂O at 80°C achieve moderate yields (~42%) . Optimizing catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and stoichiometry (4 equivalents of NaHCO₃) can increase yields to >90% . Alternative routes using NH₄Cl-CH₃OH systems catalyze alkylation at the pyridine nitrogen to introduce propyl groups .
How can researchers characterize the structural and electronic properties of pyrido[2,3-b]pyrazine derivatives?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., propyl chain integration at the N3 position) .
- Mass spectrometry : High-resolution MS validates molecular formulas (e.g., C₈H₄F₃N₃ for trifluoromethyl derivatives) .
- DFT calculations : Analyze HOMO/LUMO distributions (e.g., HOMO localized on donor moieties, LUMO on pyrido[2,3-b]pyrazine acceptors) to predict photophysical behavior .
What factors contribute to contradictory data in reaction yields for pyrido[2,3-b]pyrazine derivatives?
Discrepancies arise from:
- Catalyst efficiency : Lower yields (42%) with unoptimized Pd catalysts vs. >90% with optimized Pd(PPh₃)₄ .
- Solvent polarity : Polar aprotic solvents (e.g., DME) favor Suzuki coupling, while protic solvents (CH₃OH) enhance alkylation .
- Substrate steric effects : Bulky substituents (e.g., 2-thienyl) reduce yields (75%) compared to planar aryl groups (92%) .
How do substituents modulate the photophysical properties of pyrido[2,3-b]pyrazine derivatives for OLED applications?
Substituents tune emission wavelengths and quantum efficiency:
- Electron-withdrawing groups (e.g., CF₃) lower LUMO energy, enabling red-shifted emission .
- Donor-acceptor dyads : Incorporating dihydrophenazasiline donors with pyrido[2,3-b]pyrazine acceptors achieves thermally activated delayed fluorescence (TADF) with external quantum efficiencies (EQE) up to 20% .
- Steric twisting : Enhances spin-orbit coupling, reducing ΔEₛₜ (e.g., 0.07–0.23 eV) for efficient TADF .
What biological targets are associated with pyrido[2,3-b]pyrazine derivatives, and how are structure-activity relationships (SAR) assessed?
- Kinase inhibition : Derivatives like 2-(4-fluorophenyl)-3-(pyridin-4-yl)pyridopyrazines inhibit p38α MAP kinase (IC₅₀ = 38 nM) .
- FGFR1 targeting : 7-Iodo-pyrrolo[2,3-b]pyrazines form hydrogen bonds with FGFR1 hinge regions, suppressing kinase activity .
- SAR strategies : Pyridine C2-amino substitutions enhance potency (e.g., IC₅₀ = 81 nM vs. 38 nM with pyridopyrazine cores) .
What analytical challenges arise in quantifying impurities in pyrido[2,3-b]pyrazine synthesis?
- Byproduct detection : HPLC-MS identifies side products from incomplete cyclization or cross-coupling .
- Regiochemical isomers : NOESY NMR distinguishes between N3- vs. N1-alkylated isomers .
- Residual catalysts : ICP-MS quantifies trace Pd (≤10 ppm) post-Suzuki reactions .
How do environmental factors (pH, temperature) affect the stability of pyrido[2,3-b]pyrazine derivatives?
- pH sensitivity : Protonation at pyrazine nitrogens (pKa ~4–6) alters solubility and reactivity .
- Thermal degradation : Pyrolytic studies show decomposition >200°C, requiring inert atmospheres for high-temperature reactions .
- Hydrolytic stability : Tetrahydropyrido derivatives resist hydrolysis in aqueous buffers (pH 7.4, 37°C) .
What computational tools are critical for designing pyrido[2,3-b]pyrazine-based materials?
- Molecular docking : Predicts binding modes with targets like FGFR1 .
- TD-DFT : Simulates absorption/emission spectra for OLED emitter design .
- QM/MM simulations : Models excited-state dynamics in donor-acceptor systems .
How can researchers optimize reaction scalability for multi-gram synthesis of pyrido[2,3-b]pyrazine derivatives?
- Microwave-assisted synthesis : Reduces reaction times (e.g., 3 h → 30 min) for cyclocondensation .
- Flow chemistry : Enhances heat/mass transfer in exothermic Pd-catalyzed reactions .
- Workup protocols : Liquid-liquid extraction removes Pd residues, improving purity ≥97% .
What are emerging applications of pyrido[2,3-b]pyrazine scaffolds beyond medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
